3-[(4-Chlorobenzyl)oxy]benzaldehyde
Overview
Description
3-[(4-Chlorobenzyl)oxy]benzaldehyde (3-CBA) is a versatile organic compound widely used in various scientific applications. It is a colorless liquid, soluble in organic solvents and has a boiling point of around 150 °C. 3-CBA can be synthesized from the reaction of 4-chlorobenzyl alcohol and benzaldehyde, and is used in the synthesis of various organic compounds. It has been widely studied and is used in a variety of scientific applications, including drug design, medicinal chemistry, and more.
Scientific Research Applications
1. Catalysis and Chemical Synthesis
3-[(4-Chlorobenzyl)oxy]benzaldehyde and its derivatives play a significant role in catalysis and chemical synthesis. For instance, they are involved in the oxidation processes of alcohols to aldehydes, an essential reaction in various industrial applications. Sharma, Soni, and Dalai (2012) demonstrated an increased oxidative property of a mesoporous catalyst for the conversion of benzyl alcohol to benzaldehyde, a reaction relevant in industries like cosmetics and pharmaceuticals (Sharma, Soni, & Dalai, 2012). Similarly, Han et al. (2010) discussed the eco-friendly oxidation of benzyl alcohol to benzaldehyde using nanogold-based catalysts, underlining the importance of such reactions in creating high-quality, chlorine-free benzaldehyde for the flavoring and pharmaceutical industries (Han et al., 2010).
2. Pharmaceutical and Medical Applications
In the pharmaceutical and medical field, derivatives of 3-[(4-Chlorobenzyl)oxy]benzaldehyde have been researched for their potential benefits. Beddell et al. (1984) studied substituted benzaldehydes, including derivatives of 3-[(4-Chlorobenzyl)oxy]benzaldehyde, for their ability to increase the oxygen affinity of human hemoglobin and inhibit sickling in sickle cell disease, showcasing a potential therapeutic application (Beddell et al., 1984). Additionally, Lin et al. (2005) synthesized benzyloxybenzaldehyde derivatives, including 3-[(4-Chlorobenzyl)oxy]benzaldehyde, and tested them for anticancer activity, revealing significant potential in cancer treatment (Lin et al., 2005).
3. Environmental and Green Chemistry
In the context of environmental and green chemistry, derivatives of 3-[(4-Chlorobenzyl)oxy]benzaldehyde are explored for their photocatalytic properties. Lima et al. (2017) investigated the photocatalytic conversion of benzyl alcohol to benzaldehyde using environmentally friendly conditions, highlighting the potential of these compounds in sustainable chemical processes (Lima et al., 2017).
properties
IUPAC Name |
3-[(4-chlorophenyl)methoxy]benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c15-13-6-4-11(5-7-13)10-17-14-3-1-2-12(8-14)9-16/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBIKVRRNAVDMQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CC=C(C=C2)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70351213 | |
Record name | 3-[(4-chlorobenzyl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70351213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Chlorobenzyl)oxy]benzaldehyde | |
CAS RN |
24550-39-8 | |
Record name | 3-[(4-chlorobenzyl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70351213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-((4-CHLOROBENZYL)OXY)BENZALDEHYDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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